An In-depth Technical Guide to the Chemical Properties and Structure of Allyl Phenyl Sulfide
An In-depth Technical Guide to the Chemical Properties and Structure of Allyl Phenyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyl phenyl sulfide, with the chemical formula C₉H₁₀S, is a versatile organosulfur compound utilized in various organic syntheses. This technical guide provides a comprehensive overview of its chemical properties, structural features, spectroscopic signature, and synthetic methodologies. Detailed experimental protocols, tabulated quantitative data, and visualizations of its synthesis and reactivity are presented to serve as a valuable resource for researchers in chemistry and drug development.
Chemical Structure and Properties
Allyl phenyl sulfide, also known as (allylthio)benzene, is a colorless to pale yellow liquid with a characteristic pungent odor.[1] It is structurally composed of an allyl group (CH₂=CH-CH₂-) attached to a phenyl group through a sulfur atom.
General and Physicochemical Properties
A summary of the key physical and chemical properties of allyl phenyl sulfide is presented in Table 1. The compound is air-sensitive and should be handled accordingly.[1][2] It is insoluble in water but soluble in common organic solvents like diethyl ether.[3][4]
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀S | [1][5] |
| Molecular Weight | 150.24 g/mol | [5][6] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Pungent, unpleasant | [1][3] |
| Density | 1.024 g/mL at 20 °C | [1][2] |
| Melting Point | -48 to -46.5 °C | [1][2] |
| Boiling Point | 223-225 °C | [1][2] |
| Flash Point | >98 °C | [1][2] |
| Refractive Index (n²⁰/D) | 1.572 | [1][2] |
| CAS Number | 5296-64-0 | [5] |
Spectroscopic Data and Structural Elucidation
The structure of allyl phenyl sulfide can be unequivocally confirmed through various spectroscopic techniques. The key data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.
Table 2: ¹H NMR Spectral Data for Allyl Phenyl Sulfide (CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20-7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~5.85-6.00 | Multiplet | 1H | -CH=CH₂ |
| ~5.00-5.20 | Multiplet | 2H | -CH=CH₂ |
| ~3.55 | Doublet | 2H | -S-CH₂- |
Table 3: ¹³C NMR Spectral Data for Allyl Phenyl Sulfide (CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~135.9 | Aromatic C (quaternary) |
| ~134.1 | -CH=CH₂ |
| ~128.9 | Aromatic CH |
| ~128.6 | Aromatic CH |
| ~126.1 | Aromatic CH |
| ~116.9 | -CH=CH₂ |
| ~38.9 | -S-CH₂- |
Infrared (IR) Spectroscopy
The IR spectrum of allyl phenyl sulfide displays characteristic absorption bands corresponding to its functional groups.
Table 4: Key IR Absorption Bands for Allyl Phenyl Sulfide
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3060-3080 | Medium | =C-H stretch (alkene and aromatic) |
| 2920-2980 | Medium | C-H stretch (aliphatic) |
| 1630-1640 | Medium | C=C stretch (alkene) |
| 1580, 1480, 1440 | Medium-Strong | C=C stretch (aromatic) |
| 910-990 | Strong | =C-H bend (alkene) |
| 690, 740 | Strong | C-H bend (aromatic) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry of allyl phenyl sulfide results in a molecular ion peak and several characteristic fragment ions.
Table 5: Mass Spectrometry Fragmentation Data for Allyl Phenyl Sulfide
| m/z | Relative Intensity | Assignment |
| 150 | High | [M]⁺ (Molecular ion) |
| 109 | Moderate | [M - C₃H₅]⁺ (Loss of allyl group) |
| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |
| 41 | High | [C₃H₅]⁺ (Allyl cation) |
Synthesis of Allyl Phenyl Sulfide
Allyl phenyl sulfide is commonly synthesized via the nucleophilic substitution of an allyl halide with a thiophenolate salt. The thiophenolate is typically generated in situ by deprotonating thiophenol with a base.
Experimental Protocol: Synthesis from Thiophenol and Allyl Bromide
This protocol outlines a standard laboratory procedure for the synthesis of allyl phenyl sulfide.
Materials:
-
Thiophenol
-
Allyl bromide
-
Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
Ethanol or Acetone (solvent)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Thiophenolate: In a round-bottom flask equipped with a magnetic stir bar, dissolve thiophenol (1.0 equivalent) in ethanol. To this solution, add a solution of sodium hydroxide (1.05 equivalents) in water dropwise at room temperature. Stir the mixture for 15-20 minutes to ensure complete formation of the sodium thiophenolate salt.
-
Alkylation Reaction: To the freshly prepared sodium thiophenolate solution, add allyl bromide (1.1 equivalents) dropwise. The reaction is typically exothermic, and the temperature should be maintained around room temperature, with cooling if necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC). The reaction is generally complete within 2-4 hours.
-
Workup: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator. To the residue, add diethyl ether and water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction and Drying: Wash the organic layer sequentially with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude allyl phenyl sulfide. The crude product can be purified by vacuum distillation to yield the pure compound.
Reactivity and Logical Relationships
A key reaction of allyl phenyl sulfide is the thio-Claisen rearrangement , a[5][5]-sigmatropic rearrangement that occurs upon heating. This reaction leads to the formation of o-allylthiophenol.
The synthesis of allyl phenyl sulfide follows a straightforward logical workflow, from starting materials to the final purified product.
Safety and Handling
Allyl phenyl sulfide is harmful if swallowed, in contact with skin, or if inhaled.[3][7] It is an irritant and may cause inflammation upon contact with skin and eyes.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[3] All manipulations should be performed in a well-ventilated fume hood. Store in a tightly closed container in a dry and well-ventilated place.[3]
Conclusion
This technical guide has provided a detailed overview of the chemical properties, structure, and synthesis of allyl phenyl sulfide. The tabulated data, experimental protocols, and graphical representations of its synthesis and reactivity are intended to be a valuable resource for professionals in the fields of chemical research and drug development. The information presented herein should facilitate the safe and effective use of this compound in various synthetic applications.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. spectrabase.com [spectrabase.com]
- 3. ALLYL PHENYL SULFIDE(5296-64-0) IR Spectrum [m.chemicalbook.com]
- 4. Allyl phenyl sulfone(16212-05-8) 1H NMR [m.chemicalbook.com]
- 5. ALLYL PHENYL SULFIDE(5296-64-0) 1H NMR [m.chemicalbook.com]
- 6. Sulfides: chemical ionization induced fragmentation studied with proton transfer reaction-mass spectrometry and density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allylic sulfide synthesis by C-S coupling [organic-chemistry.org]








